Cas no 955813-70-4 (methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

Methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate is a fluorinated benzothiazole derivative with a complex molecular structure, incorporating both imine and ester functional groups. Its key advantages include potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The presence of fluorine enhances metabolic stability and binding affinity, while the 2,5-dimethoxybenzoyl moiety may contribute to electronic modulation. The compound's rigid benzothiazole scaffold offers structural diversity for further derivatization. Suitable for research applications, it demonstrates synthetic versatility in medicinal chemistry and materials science. Proper handling under controlled conditions is advised due to its reactive functional groups.
methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
955813-70-4 structure
Product name:methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS No:955813-70-4
MF:C19H17FN2O5S
MW:404.412087202072
CID:6530237

methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • MUYFPMMDWMANJX-XUTLUUPISA-N
    • Inchi: 1S/C19H17FN2O5S/c1-25-11-7-8-14(26-2)12(9-11)18(24)21-19-22(10-16(23)27-3)17-13(20)5-4-6-15(17)28-19/h4-9H,10H2,1-3H3/b21-19-
    • InChI Key: MUYFPMMDWMANJX-VZCXRCSSSA-N
    • SMILES: C(OC)(=O)CN1C2=C(F)C=CC=C2S/C/1=N\C(=O)C1=CC(OC)=CC=C1OC

methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2463-0337-75mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2463-0337-1mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
1mg
$54.0 2023-05-16
A2B Chem LLC
BA61951-25mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4
25mg
$360.00 2024-05-20
Life Chemicals
F2463-0337-4mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2463-0337-20mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2463-0337-2mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2463-0337-15mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2463-0337-100mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
100mg
$248.0 2023-05-16
A2B Chem LLC
BA61951-10mg
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4
10mg
$291.00 2024-05-20
Life Chemicals
F2463-0337-20μmol
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
955813-70-4 90%+
20μl
$79.0 2023-05-16

Additional information on methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate

Recent Advances in the Study of Methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 955813-70-4)

The compound methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 955813-70-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have focused on the synthesis and optimization of this compound, with particular emphasis on its role as a modulator of key biological pathways. The presence of the fluoro and dimethoxybenzoyl groups in its structure suggests potential interactions with enzymes and receptors involved in inflammatory and oncogenic processes. Preliminary in vitro studies have demonstrated promising activity against certain cancer cell lines, although further validation is required to confirm these findings.

One of the key challenges in the development of this compound is its solubility and bioavailability. Researchers have explored various formulation strategies, including the use of nanoparticle carriers and prodrug approaches, to enhance its pharmacokinetic properties. These efforts are critical for translating the compound's in vitro activity into clinically relevant outcomes.

In addition to its potential anticancer properties, recent investigations have also explored the compound's effects on neurodegenerative diseases. Early-stage studies suggest that it may modulate pathways involved in protein aggregation and oxidative stress, which are hallmarks of conditions such as Alzheimer's and Parkinson's diseases. However, these findings are still in the exploratory phase and require further mechanistic studies.

The safety profile of methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate is another area of active research. Toxicity studies in animal models have indicated a relatively favorable profile, with no significant adverse effects observed at therapeutic doses. Nonetheless, comprehensive toxicological assessments are necessary to ensure its suitability for human trials.

In conclusion, the compound methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 955813-70-4) represents a promising candidate for further development in the fields of oncology and neurodegenerative diseases. Continued research efforts are needed to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its clinical potential.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk